molecular formula C13H19NOSi B14195106 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile CAS No. 918422-57-8

4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile

Cat. No.: B14195106
CAS No.: 918422-57-8
M. Wt: 233.38 g/mol
InChI Key: OMTPDCWVRODQGD-UHFFFAOYSA-N
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Description

4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile typically involves the reaction of a chlorosilane precursor with a suitable nucleophile. One common method involves the nucleophilic substitution of chlorosilane with dimethyl(phenyl)silyl lithium, resulting in the formation of the desired organosilicon compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, forming new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various organosilicon compounds with different substituents.

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile involves its interaction with various molecular targets and pathways. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a nitrile group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918422-57-8

Molecular Formula

C13H19NOSi

Molecular Weight

233.38 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]-5-hydroxypentanenitrile

InChI

InChI=1S/C13H19NOSi/c1-16(2,12-7-4-3-5-8-12)13(11-15)9-6-10-14/h3-5,7-8,13,15H,6,9,11H2,1-2H3

InChI Key

OMTPDCWVRODQGD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(CCC#N)CO

Origin of Product

United States

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